Saprisartan Potassium

Description

Overview of the Renin-Angiotensin-Aldosterone System (RAAS) in Cardiovascular Physiology

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.orgnews-medical.net This complex system involves multiple organs, including the kidneys, liver, lungs, adrenal glands, and brain. nih.gov

The RAAS cascade is initiated when there is a drop in blood pressure or fluid volume. news-medical.net In response, the kidneys release an enzyme called renin. wikipedia.org Renin then acts on a protein produced by the liver called angiotensinogen (B3276523), converting it into angiotensin I. teachmephysiology.com Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, primarily in the lungs by the angiotensin-converting enzyme (ACE). wikipedia.orgteachmephysiology.com

Angiotensin II exerts its effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) receptors. drugbank.com This binding triggers a series of physiological responses aimed at increasing blood pressure: cvphysiology.com

Vasoconstriction: Angiotensin II causes the muscular walls of small arteries (arterioles) to constrict, leading to an increase in systemic vascular resistance and, consequently, elevated blood pressure. cvphysiology.comclevelandclinic.org

Aldosterone (B195564) Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that causes the kidneys to retain sodium and water, thereby increasing blood volume and pressure. wikipedia.orgclevelandclinic.org

Sodium Reabsorption: Angiotensin II directly increases the reabsorption of sodium in the kidneys. nih.gov

Antidiuretic Hormone (ADH) Release: It triggers the release of ADH (vasopressin) from the pituitary gland, which promotes water retention by the kidneys. cvphysiology.com

Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate. nih.gov

While essential for maintaining normal blood pressure, an overactive RAAS can contribute to the development and progression of cardiovascular diseases such as hypertension and heart failure. nih.govclevelandclinic.org

| Component | Source | Primary Function |

|---|---|---|

| Renin | Kidneys | Converts angiotensinogen to angiotensin I. wikipedia.orgteachmephysiology.com |

| Angiotensinogen | Liver | Precursor to angiotensin I. teachmephysiology.com |

| Angiotensin-Converting Enzyme (ACE) | Lungs (primarily) | Converts angiotensin I to angiotensin II. teachmephysiology.com |

| Angiotensin II | Formed from Angiotensin I | Potent vasoconstrictor; stimulates aldosterone and ADH release. wikipedia.orgcvphysiology.comclevelandclinic.org |

| Aldosterone | Adrenal Glands | Promotes sodium and water retention by the kidneys. wikipedia.orgclevelandclinic.org |

Historical Development and Therapeutic Evolution of Angiotensin Receptor Blockers (ARBs)

The understanding of the detrimental effects of excessive angiotensin II in the 1970s spurred the development of drugs to block the RAAS. ahajournals.org The initial approach involved peptidic antagonists of angiotensin II receptors, such as saralasin. ahajournals.org However, these early compounds had significant limitations, including the need for intravenous administration and partial agonist activity. ahajournals.org

A major breakthrough came with the development of orally active angiotensin-converting enzyme (ACE) inhibitors, which prevent the formation of angiotensin II. ahajournals.org Following this, research focused on developing non-peptide antagonists that would directly block the action of angiotensin II at its receptor.

The "sartan" class of drugs, also known as angiotensin receptor blockers (ARBs), emerged from extensive research in the 1980s. wikipedia.org In 1982, researchers at Takeda discovered weak non-peptide angiotensin II antagonists. wikipedia.org Subsequent structural modifications led to the development of the first orally active, potent, and selective non-peptide AT1 receptor blocker, losartan (B1675146). wikipedia.org

The discovery of losartan was a landmark achievement, introducing a unique biphenyltetrazole molecule and a new chemical class of antihypertensive agents. nih.govsci-hub.se This class of drugs is characterized by their ability to selectively block the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. drugbank.com Following the introduction of losartan in 1995, several other ARBs have been developed, including valsartan (B143634), irbesartan, and candesartan. wikipedia.org

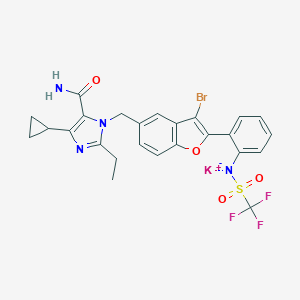

Saprisartan (B1681446) potassium, also known as GR138950, is a potent and selective non-peptide angiotensin II type 1 (AT1) receptor antagonist that was developed for its potential use in treating hypertension and heart failure. drugbank.comncats.io It was designed to have a long-lasting effect and high oral bioavailability. ncats.ionih.gov

Research has shown that saprisartan competes with angiotensin II for binding to AT1 receptors in tissues like rat liver membranes. nih.gov It exhibits high affinity for the AT1 receptor, with a pKi of 9.09, and has no significant affinity for angiotensin AT2 receptors. nih.gov The mode of its antagonism at the AT1 receptor has been described as insurmountable or noncompetitive, which is likely due to its slow dissociation from the receptor. drugbank.com

In preclinical studies involving hypertensive rats, saprisartan demonstrated the ability to inhibit the pressor responses to angiotensin II and produce a sustained reduction in blood pressure. nih.govnih.gov Despite these promising preclinical findings, the development of saprisartan for the treatment of hypertension and heart failure was ultimately discontinued. ncats.ioncats.io

| Property | Finding | Source |

|---|---|---|

| Mechanism of Action | Selective and potent antagonist of the Angiotensin II Type 1 (AT1) receptor. | drugbank.comncats.io |

| Receptor Affinity (pKi) | 9.09 for AT1 receptors in rat liver membranes. | nih.gov |

| Antagonism Type | Insurmountable/noncompetitive. | drugbank.com |

| Preclinical Effects | Inhibited pressor responses to Angiotensin II and lowered blood pressure in hypertensive rats. | nih.govnih.gov |

| Development Status | Discontinued for hypertension and heart failure. | ncats.ioncats.io |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

146613-90-3 |

|---|---|

Molecular Formula |

C25H21BrF3KN4O4S |

Molecular Weight |

649.5 g/mol |

IUPAC Name |

potassium [2-[3-bromo-5-[(5-carbamoyl-4-cyclopropyl-2-ethylimidazol-1-yl)methyl]-1-benzofuran-2-yl]phenyl]-(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C25H21BrF3N4O4S.K/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29;/h3-7,10-11,14H,2,8-9,12H2,1H3,(H2,30,34);/q-1;+1 |

InChI Key |

IASZJGRIPLTJMA-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |

Canonical SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |

Other CAS No. |

146613-90-3 |

Synonyms |

GR 138950 GR-138950 GR138950 GR138950C sapri-sartan potassium saprisartan potassium |

Origin of Product |

United States |

Molecular and Biochemical Pharmacology of Saprisartan Potassium

Angiotensin II Type 1 (AT1) Receptor Interaction Dynamics

The therapeutic effects of saprisartan (B1681446) potassium are mediated through its specific and high-affinity binding to the AT1 receptor, which prevents the physiological actions of angiotensin II, a potent vasoconstrictor. drugbank.com

Binding Affinity and Selectivity of Saprisartan Potassium for the AT1 Receptor

| Compound | Relative Binding Affinity (Highest Affinity = 1) | Selectivity for AT1 vs. AT2 Receptor |

|---|---|---|

| Candesartan | 1 | >10,000-fold |

| Telmisartan (B1682998) | 10 | ~3,000-fold |

| E3174 (active metabolite of Losartan) | 10 | ~1,000-fold |

| Irbesartan | Data not available | ~8,500-fold |

| Valsartan (B143634) | Data not available | ~30,000-fold |

| Losartan (B1675146) | 50 | ~1,000-fold |

| Eprosartan | 100 | Data not available |

| Saprisartan | Data not available | Data not available |

Mechanistic Characterization of AT1 Receptor Antagonism by Saprisartan

The interaction of saprisartan with the AT1 receptor is not a simple competitive blockade. It exhibits a more complex mechanism known as insurmountable or noncompetitive antagonism. drugbank.comnih.gov

Insurmountable antagonism is characterized by the depression of the maximal response to an agonist that cannot be overcome by increasing the agonist concentration. nih.govnih.gov Functional studies have categorized saprisartan as an insurmountable/noncompetitive antagonist of the AT1 receptor. drugbank.comnih.gov This means that pre-incubation with saprisartan not only shifts the concentration-response curve of angiotensin II to the right but also reduces the maximum achievable response. nih.gov This type of antagonism is often associated with antagonists that bind tightly to the receptor. nih.gov

The insurmountable nature of saprisartan's antagonism is very likely due to its slow dissociation kinetics from the AT1 receptor. drugbank.comnih.gov A slow dissociation rate means that once saprisartan binds to the receptor, it remains bound for an extended period, leading to a prolonged blockade of angiotensin II's effects. nih.gov While specific quantitative data on the dissociation rate constant (koff) or the residence time of saprisartan at the AT1 receptor are not available, this kinetic property is a key factor in the long-acting nature of its pharmacological effects. drugbank.com For other insurmountable antagonists, a slow off-rate from the receptor is a well-established characteristic that contributes to their sustained therapeutic action. nih.gov

| Compound | Type of Antagonism | Likely Dissociation Kinetics |

|---|---|---|

| Candesartan | Insurmountable/Noncompetitive | Slow |

| Irbesartan | Insurmountable/Noncompetitive | Slow |

| Olmesartan | Insurmountable/Noncompetitive | Slow |

| Telmisartan | Insurmountable/Noncompetitive | Slow |

| Valsartan | Insurmountable/Noncompetitive | Slow |

| Losartan | Surmountable/Competitive | Fast |

| Saprisartan | Insurmountable/Noncompetitive | Slow (inferred) |

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound

By blocking the AT1 receptor, this compound effectively interrupts the RAAS cascade. drugbank.com Angiotensin II, the primary effector of the RAAS, mediates its effects through the AT1 receptor, including vasoconstriction, stimulation of aldosterone (B195564) release from the adrenal glands, and sodium and water retention by the kidneys. drugbank.com

Structural Basis of Saprisartan's Interaction with the AT1 Receptor

The precise structural details of the interaction between saprisartan and the human AT1 receptor have not been specifically elucidated through co-crystallization or molecular docking studies in the public domain. However, insights can be gleaned from studies on other sartans, particularly losartan, from which saprisartan is structurally derived. drugbank.comnih.gov

The AT1 receptor is a G protein-coupled receptor (GPCR) with a characteristic seven-transmembrane helical structure. nih.gov The binding pocket for nonpeptide antagonists like the sartans is located within these transmembrane domains. nih.gov Studies with other ARBs have identified key amino acid residues that are crucial for binding. For example, residues such as Lys199, His256, and Gln257 have been implicated in the binding of various sartans. researchgate.net The biphenyl-tetrazole moiety, a common structural feature of many sartans including the losartan scaffold, is known to interact with specific residues within the binding pocket. nih.gov Given saprisartan's structural similarity to losartan, it is highly probable that it shares a similar binding mode, interacting with a constellation of hydrophobic and polar residues within the transmembrane core of the AT1 receptor. drugbank.comnih.gov

Identification of Key Amino Acid Residues in Ligand Binding

The binding of angiotensin II receptor blockers (ARBs) to the AT1 receptor is a complex interplay of various interactions, including ionic bonds, hydrogen bonds, and hydrophobic interactions. Studies on other ARBs, such as losartan and olmesartan, have identified several key amino acid residues within the transmembrane helices and extracellular loops of the AT1 receptor that are critical for ligand binding.

Based on homology modeling and mutagenesis studies of the AT1 receptor with other sartans, it is highly probable that this compound interacts with a similar constellation of amino acid residues. Key residues likely involved in the binding of the broader class of sartans, and therefore potentially saprisartan, include:

Lys199: Located in the fifth transmembrane domain (TM5), this residue is considered a crucial interaction point for the acidic moieties of many ARBs.

Arg167: Situated in the second extracellular loop (ECL2), this amino acid is thought to form important ionic interactions with the acidic functional groups of the ligands.

His256: Found in the sixth transmembrane domain (TM6), this residue may contribute to the binding of the tetrazole ring of sartans through hydrogen bonding or other interactions.

Other Potential Residues: Additional amino acids within the binding pocket, including those contributing to hydrophobic interactions, are also likely to play a role in the high-affinity binding of saprisartan.

The following table summarizes the key amino acid residues of the AT1 receptor that are generally implicated in the binding of sartan-class drugs.

| Amino Acid Residue | Location | Potential Interaction with Sartans |

| Lys199 | Transmembrane Domain 5 (TM5) | Ionic interaction with acidic groups |

| Arg167 | Second Extracellular Loop (ECL2) | Ionic interaction with acidic groups |

| His256 | Transmembrane Domain 6 (TM6) | Hydrogen bonding with tetrazole ring |

Contribution of Specific Functional Groups to Receptor Recognition (e.g., Tetrazole Moiety)

The chemical structure of this compound, like other sartans, contains several functional groups that are critical for its recognition and high-affinity binding to the AT1 receptor. The insurmountable antagonism of many sartans is attributed to the combined effect of these interactions.

The tetrazole moiety , a common feature in many ARBs, is a bioisostere of a carboxylic acid group and plays a pivotal role in receptor binding. The acidic nature of the tetrazole ring allows it to form a strong ionic interaction or hydrogen bonds with positively charged or polar amino acid residues in the binding pocket of the AT1 receptor. This interaction with residues such as Lys199 or Arg167 is believed to be a primary anchor for the ligand within the receptor.

The binding of the tetrazole group is thought to contribute significantly to the slow dissociation rate of some ARBs from the AT1 receptor, leading to their long-lasting pharmacological effects. While direct experimental data for saprisartan is limited, the presence of a tetrazole-like functional group in its structure strongly suggests a similar mechanism of interaction.

The following table outlines the key functional groups common to many sartans and their likely contribution to AT1 receptor recognition.

| Functional Group | Likely Interacting Residue(s) | Type of Interaction | Significance in Binding |

| Tetrazole Moiety | Lys199, Arg167, His256 | Ionic Interaction, Hydrogen Bonding | Primary anchor, contributes to high affinity and slow dissociation |

Preclinical Pharmacological Investigations of Saprisartan Potassium

In Vitro Pharmacological Characterization

The in vitro evaluation of saprisartan (B1681446) potassium has been fundamental in elucidating its mechanism of action at the molecular and cellular levels. These studies have focused on its binding affinity and selectivity for the AT1 receptor, as well as its ability to counteract the physiological effects of angiotensin II.

Cellular and Subcellular Receptor Binding Studies of Saprisartan Potassium

Initial pharmacological assessments identified saprisartan as a potent and selective antagonist of the AT1 receptor. ncats.io Its mode of antagonism has been characterized as insurmountable and noncompetitive. nih.gov This suggests that saprisartan binds to the AT1 receptor in a manner that is not easily overcome by increasing concentrations of angiotensin II. This insurmountable antagonism is likely due to slow dissociation kinetics from the AT1 receptor, which may contribute to a prolonged duration of its antihypertensive effect. nih.gov

While specific binding affinity values such as Ki (inhibition constant) or IC₅₀ (half maximal inhibitory concentration) from competitive radioligand binding assays are not extensively detailed in publicly available literature, the functional data consistently support a high affinity and specificity for the AT1 receptor. The rank order of relative binding affinities for several AT1 receptor antagonists has been established, although saprisartan's precise position in this ranking is not definitively quantified in the available sources. nih.gov

Table 1: Receptor Binding Profile of this compound

| Parameter | Finding | Source(s) |

| Receptor Target | Angiotensin II Type 1 (AT1) Receptor | ncats.io |

| Antagonism Type | Insurmountable/Noncompetitive | nih.gov |

| Binding Kinetics | Likely slow dissociation from the AT1 receptor | nih.gov |

Functional Assays of Angiotensin II-Mediated Biological Responses

Functional assays have been crucial in demonstrating the ability of saprisartan to inhibit the physiological actions of angiotensin II, a key mediator of vasoconstriction and blood pressure regulation.

By blocking the AT1 receptor, saprisartan effectively inhibits angiotensin II-induced vasoconstriction, a primary mechanism by which the renin-angiotensin-aldosterone system elevates blood pressure. ncats.io Studies have shown that saprisartan antagonizes the contractile responses to angiotensin II in various vascular preparations. In anaesthetized dogs, saprisartan was shown to effectively antagonize the renal vasoconstriction induced by intra-renal artery infusion of exogenous angiotensin II. medchemexpress.com This demonstrates its ability to counteract the direct vasoconstrictor effects of angiotensin II in a key organ for blood pressure control.

Table 2: Inhibition of Angiotensin II-Induced Vasoconstriction by Saprisartan

| Parameter | Finding | Source(s) |

| Mechanism | Blocks AT1 receptor-mediated vasoconstriction | ncats.io |

| Observed Effect | Antagonism of angiotensin II-induced renal vasoconstriction | medchemexpress.com |

Note: Specific quantitative data on vasoconstriction inhibition (e.g., pA₂, IC₅₀) in isolated vascular tissues are not detailed in the available literature.

Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular signaling events, most notably an increase in intracellular calcium concentration ([Ca²⁺]i), which is a critical step in vascular smooth muscle cell contraction. While specific studies detailing the direct inhibitory effect of saprisartan on angiotensin II-induced intracellular calcium mobilization are not extensively reported, its action as an AT1 receptor antagonist inherently implies an interruption of this signaling pathway. By blocking the receptor, saprisartan prevents the conformational changes necessary for G-protein coupling and the subsequent activation of phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP₃) and the release of calcium from intracellular stores.

In Vivo Studies Using Animal Models

To understand the antihypertensive potential of this compound in a physiological context, researchers have utilized various animal models of hypertension. These studies provide crucial information on the compound's efficacy in lowering elevated blood pressure.

Evaluation of this compound in Models of Systemic Hypertension

The antihypertensive profile of saprisartan (formerly known as GR138950) has been investigated in the renal artery ligated hypertensive (RALH) rat, a model of renin-dependent hypertension. In conscious RALH rats, saprisartan administration resulted in a significant and sustained reduction in blood pressure. nih.gov The antihypertensive effect of saprisartan was observed to be biphasic, with an initial rapid fall in blood pressure followed by a more gradual decline over several hours. nih.gov This prolonged action is consistent with its insurmountable AT1 receptor antagonism. nih.govnih.gov

The study in RALH rats demonstrated that saprisartan caused a marked reduction in blood pressure, which was associated with an initial increase in heart rate. nih.gov The antihypertensive effect was not attenuated by autonomic blockade, suggesting that its primary mechanism of action is the direct blockade of AT1 receptors. nih.gov

Table 3: Antihypertensive Effect of Saprisartan in Renal Artery Ligated Hypertensive (RALH) Rats

| Time Post-Dose (hours) | Change in Mean Arterial Pressure (mmHg) | Source(s) |

| 1 | Plateau of initial fall | nih.gov |

| 5-7 | Maximum decline | nih.gov |

Note: The table reflects the described biphasic nature of the blood pressure reduction. Specific numerical values for the change in mean arterial pressure were not provided in the abstract of the cited study.

Hypertensive Rat Models (e.g., Renal Hypertensive Rats, Spontaneously Hypertensive Rats)

Preclinical evaluation of antihypertensive agents relies on various animal models that mimic human hypertension. Among these, the renal hypertensive rat and the spontaneously hypertensive rat (SHR) are well-established models for investigating the efficacy of new therapeutic compounds.

Research on the angiotensin AT1 receptor antagonist, this compound (also known as GR138950), has been conducted in the renal artery ligated hypertensive (RALH) rat model. In a notable study, the administration of this compound to conscious RALH rats resulted in a significant and biphasic reduction in blood pressure. An initial rapid decrease in blood pressure was observed, which plateaued within the first hour. This was followed by a more gradual decline, reaching its maximum effect between 5 to 7 hours after administration. nih.gov This antihypertensive effect was accompanied by an immediate increase in heart rate. nih.gov

Further investigation in anesthetized RALH rats demonstrated that this compound induced a marked fall in blood pressure, which was associated with an increase in heart rate and sustained increases in both renal and splanchnic sympathetic nerve activity. nih.gov The initial tachycardia observed in conscious rats was attenuated by the beta-blocker atenolol (B1665814) and completely abolished by the combination of atenolol and atropine (B194438) methyl nitrate, a peripherally acting muscarinic receptor antagonist. nih.gov However, these interventions did not alter the antihypertensive profile of this compound, suggesting that the blood pressure-lowering effect is independent of these autonomic cardiac controls. nih.gov

The study also explored the potential involvement of the vasopressin system in the antihypertensive action of this compound. The administration of a vasopressin V1 receptor antagonist did not affect the resting blood pressure of the RALH rats nor the antihypertensive effect of this compound. nih.gov This finding indicates that vasopressinergic mechanisms are not significantly involved in maintaining the high blood pressure in this model or in compensating for the blood pressure reduction caused by AT1 receptor blockade with this compound. nih.gov

The following table summarizes the key findings of this compound (GR138950) in the renal hypertensive rat model:

| Parameter | Effect of this compound (GR138950) |

| Blood Pressure | Marked, biphasic reduction |

| Heart Rate | Immediate increase (tachycardia) |

| Sympathetic Nerve Activity | Sustained increase in renal and splanchnic nerves |

| Influence of Autonomic Blockade | Tachycardia attenuated by atenolol and abolished by atenolol + atropine methyl nitrate; antihypertensive effect unchanged. |

| Influence of Vasopressin Blockade | No effect on the antihypertensive action |

Detailed preclinical data from studies specifically investigating this compound in spontaneously hypertensive rats (SHRs) are not widely available in the public domain. The SHR model develops hypertension genetically and is a cornerstone for hypertension research. nih.govwikipedia.org

Long-Term Effects on Vascular Structure and Mechanics (e.g., Aortic Compliance)

Specific long-term studies detailing the effects of this compound on vascular structure and mechanics, such as aortic compliance, have not been extensively reported in publicly available preclinical research. Aortic compliance, a measure of the aorta's ability to stretch in response to pressure changes, is a critical indicator of vascular health. Reduced aortic compliance is a hallmark of hypertension and is associated with an increased risk of cardiovascular events. While angiotensin II receptor blockers (ARBs) as a class are known to improve vascular compliance, specific data for this compound is lacking.

Research on this compound in Models of Cardiac Dysfunction

Myocardial Infarction Animal Models

Preclinical studies specifically evaluating the effects of this compound in animal models of myocardial infarction are not readily found in the available scientific literature. Animal models, such as those involving the ligation of a coronary artery in rats or mice, are crucial for understanding the pathophysiology of myocardial infarction and for testing the efficacy of potential therapeutic agents in preventing adverse cardiac remodeling and preserving cardiac function. nih.govnih.gov

Impact on Cardiac Interstitial Cell Proliferation and DNA Synthesis

There is a lack of specific preclinical data on the direct impact of this compound on cardiac interstitial cell proliferation and DNA synthesis. Angiotensin II is a known potent stimulator of cardiac fibroblast proliferation and collagen synthesis, processes that are central to the development of cardiac fibrosis following myocardial injury. nih.gov By blocking the AT1 receptor, it is hypothesized that this compound would inhibit these effects. However, direct experimental evidence from studies using this compound is not available.

Analysis of Cardiac Hemodynamic Parameters (e.g., Cardiac Output, Stroke Volume)

Detailed preclinical investigations analyzing the specific effects of this compound on cardiac hemodynamic parameters such as cardiac output and stroke volume are not present in the accessible literature. Cardiac output, the volume of blood pumped by the heart per minute, and stroke volume, the volume of blood pumped with each beat, are fundamental measures of cardiac function. nih.gov While the blood pressure-lowering effects of this compound suggest an influence on the cardiovascular system, direct measurements of its impact on these specific hemodynamic parameters in animal models have not been reported.

Comparative Studies of AT1 versus AT2 Receptor Blockade in Animal Models

Specific comparative studies in animal models evaluating the blockade of AT1 versus AT2 receptors by this compound are not available in the public scientific domain. Saprisartan is characterized as a selective antagonist of the AT1 receptor. The blockade of the AT1 receptor is the primary mechanism by which ARBs exert their therapeutic effects, including vasodilation and reduction of aldosterone (B195564) secretion. nih.gov The unopposed stimulation of the AT2 receptor by angiotensin II, which occurs during AT1 receptor blockade, is thought to mediate some beneficial effects, such as anti-proliferative and vasodilatory actions. nih.gov However, preclinical studies directly comparing the in vivo effects of Saprisartan's AT1 blockade relative to any potential AT2 receptor interaction are lacking.

Relevance and Limitations of Animal Models in Cardiovascular Research for this compound

The preclinical evaluation of cardiovascular drugs, such as the angiotensin II type 1 (AT1) receptor antagonist this compound, heavily relies on the use of animal models to investigate efficacy and mechanisms of action before human trials. oup.com These models are invaluable for exploring the pathophysiology of cardiovascular diseases and the therapeutic potential of new chemical entities. researchgate.net However, the translation of findings from animal studies to clinical outcomes in humans is complex and requires a critical understanding of both the relevance and the inherent limitations of these models. frontiersin.org

Relevance of Animal Models

Animal models are fundamental in cardiovascular research for several reasons. They allow for invasive and detailed physiological measurements that are not feasible in humans. nih.gov Furthermore, genetic and environmental factors can be meticulously controlled, which is often not possible in human studies. nih.gov For antihypertensive agents like this compound, which targets the renin-angiotensin system (RAS), specific animal models are particularly relevant. oup.com

Genetically Hypertensive Models: The Spontaneously Hypertensive Rat (SHR) is one of the most widely used models for essential hypertension. nih.govmdpi.com SHRs develop hypertension without any surgical or pharmacological intervention, mimicking the progression of essential hypertension in humans. nih.gov Studies in these animals allow researchers to assess the blood pressure-lowering effects of compounds and their impact on end-organ damage, such as cardiac hypertrophy and vascular remodeling. mdpi.com The use of SHRs has been instrumental in the development of various antihypertensive drug classes, including angiotensin receptor blockers. nih.gov

Induced Hypertension Models: Hypertension can also be induced in animals through surgical methods, such as the two-kidney, one-clip (2K1C) model which mimics renovascular hypertension, or pharmacologically, for instance, by administering agents like L-NAME (N-nitro-L-arginine methyl ester) to inhibit nitric oxide synthesis. frontiersin.org These models are useful for studying specific pathways involved in blood pressure regulation and how a drug like this compound might modulate them. For example, a study on the related AT1 receptor antagonist, Allisartan, utilized rats with renal artery stenosis to induce hypertension and evaluate the drug's effect on vascular remodeling. nih.gov

The data generated from these models provide crucial insights into the potential therapeutic effects of new compounds. While specific preclinical data for this compound is not extensively published, the following table, detailing findings for Allisartan in a hypertensive rat model, illustrates the type of detailed research findings obtained from such studies.

Table 1: Effects of Allisartan on Hemodynamic and Vascular Parameters in Hypertensive Rats Data presented is for Allisartan, a compound in the same therapeutic class as this compound, and serves as a representative example of preclinical findings in a relevant animal model.

| Parameter | Sham Operation Group | Untreated Hypertension Group | Allisartan Treatment Group | P-value (Treatment vs. Untreated) |

|---|---|---|---|---|

| Mean Arterial Pressure (mmHg) | 105.3 ± 5.1 | 165.8 ± 7.3 | 115.6 ± 6.2 | < 0.05 |

| Systolic Blood Pressure (mmHg) | 125.4 ± 6.5 | 190.2 ± 8.9 | 135.7 ± 7.8 | < 0.05 |

| Diastolic Blood Pressure (mmHg) | 90.1 ± 4.8 | 148.6 ± 6.7 | 98.4 ± 5.5 | < 0.05 |

| Arterial Wall Thickness (μm) | 8.5 ± 1.1 | 15.2 ± 1.9 | 9.8 ± 1.3 | < 0.05 |

| Wall Area / Diameter Ratio | 0.08 ± 0.01 | 0.15 ± 0.02 | 0.09 ± 0.01 | < 0.05 |

Source: Adapted from a study on Allisartan in Sprague Dawley rats with induced hypertension. nih.gov

This table demonstrates that treatment with an AT1 receptor antagonist significantly reduced blood pressure and favorably impacted markers of vascular remodeling, such as arterial wall thickness. nih.gov

Limitations of Animal Models

Despite their relevance, animal models have significant limitations that must be considered when extrapolating data to human cardiovascular disease. navs.org No single animal model can fully replicate the complexity of human hypertension. frontiersin.org

Species-Specific Differences: There are considerable anatomical, physiological, and genetic differences between humans and commonly used animal models like rodents. navs.org For instance, the pharmacological profiles and pharmacokinetics of a drug can vary significantly between species. nih.gov The renin-angiotensin system itself exhibits species-specific differences, which can affect the response to drugs targeting this pathway. nih.gov

Pathophysiological Divergence: The underlying causes and progression of cardiovascular disease in animal models may not accurately reflect the human condition. navs.org For example, atherosclerosis, a common comorbidity of hypertension in humans, does not typically develop spontaneously in most rodent models. nih.gov Furthermore, the genetic homogeneity of inbred animal strains is in stark contrast to the genetic diversity of the human population. nih.gov

Artificial Disease Induction: Many models rely on the artificial induction of disease, which may not capture the chronic and multifactorial nature of human cardiovascular disorders. frontiersin.org The relatively short duration of animal studies may also fail to predict long-term efficacy and effects.

The following table summarizes some of the key limitations associated with common animal models used in hypertension research.

Table 2: Summary of Limitations of Common Animal Models in Hypertension Research

| Animal Model | Primary Limitation | Implication for Research |

|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | Genetic homogeneity does not reflect human diversity. nih.gov | Findings may not be generalizable to all human populations. |

| Angiotensin II-Infused Models | Exogenous hormone infusion may not mimic endogenous RAS dysregulation. | May overestimate the effects of drugs that directly block the RAS. |

| Dahl Salt-Sensitive Rat | Represents only one specific cause of hypertension (salt sensitivity). nih.gov | Not representative of other forms of essential hypertension. |

| Murine (Mouse) Models | Significant differences in cardiac electrophysiology and RAS components compared to humans. nih.gov | Challenges in translating findings related to arrhythmias and specific RAS-targeted therapies. |

Synthetic Chemistry and Structural Development of Saprisartan Potassium

Synthetic Routes and Methodologies for Saprisartan (B1681446) Potassium

The synthesis of saprisartan potassium, a potent angiotensin II receptor antagonist, involves the intricate construction of its core heterocyclic systems—benzofuran (B130515) and imidazole (B134444)—followed by strategic functionalization.

Strategies for Benzofuran and Imidazole Core Construction

Benzofuran Core Construction: A key structural feature of saprisartan is the 2-aryl-benzofuran moiety. A notable strategy for the synthesis of this core involves an intramolecular arylogous nitroaldol (Henry) condensation. This transition metal-free, base-mediated reaction utilizes ortho-heteroatom-substituted aryl aldehydes or ketones and 2-nitrobenzyl (pseudo)halides to generate 2-(2-nitroaryl)benzofuran derivatives in high yields. rsc.orgnih.gov This approach is significant for its efficiency and use of less toxic and inexpensive reagents. nih.gov The reaction is believed to proceed through an initial O-benzylation followed by the intramolecular arylogous nitroaldol condensation. rsc.org

Other methods for the synthesis of 2-arylbenzofurans, which could be adapted for saprisartan's core, include the palladium-catalyzed C-H α-arylation of benzo[b]furans with aryl iodides and a [4 + 1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides. nih.govresearchgate.net

Imidazole Core Construction: The substituted imidazole ring is another critical component of saprisartan and other sartan drugs. The synthesis of 1,5-disubstituted imidazoles, relevant to saprisartan's structure, has been explored in the context of developing angiotensin II receptor antagonists. nih.gov For instance, the synthesis of analogues related to losartan (B1675146), where the imidazole ring substituents are transposed, provides insight into the regioselective construction of such rings. nih.gov General strategies for creating substituted imidazoles often involve multi-component reactions, which allow for the efficient assembly of the heterocyclic core from simpler starting materials.

Structure-Activity Relationship (SAR) Studies in the Development of Saprisartan and Analogues

The development of saprisartan and its analogues has been guided by extensive structure-activity relationship (SAR) studies aimed at optimizing their binding affinity and antagonistic activity at the angiotensin II type 1 (AT1) receptor.

Impact of Structural Modifications on Angiotensin II Receptor Binding and Antagonism

Saprisartan is a non-peptide AT1 receptor antagonist that is structurally based on the prototypical chemical structure of losartan. drugbank.comnih.gov Its mode of action is characterized as insurmountable/noncompetitive antagonism, which is likely due to slow dissociation kinetics from the AT1 receptor. drugbank.comnih.gov

SAR studies on benzofuran derivatives as angiotensin II antagonists have provided valuable insights. The conformation of these compounds plays a crucial role in their binding activity. researchgate.net For analogues with good binding affinity, the conformation is often similar to that of losartan, suggesting a common binding site on the AT1 receptor. researchgate.net

The orientation and nature of substituents on the imidazole ring also have a significant impact on potency. Studies on losartan analogues with transposed imidazole ring substituents have demonstrated that the orientation of the ring subtly but significantly affects the antagonist's potency, providing insights into the possible mode of receptor binding. The spacing of the substituents at the 2- and 5-positions of the imidazole ring is of primary importance for retaining high binding affinity to the AT1 receptor. nih.gov

Furthermore, the acidic group is a common structural feature of AT1 receptor antagonists. In many sartans, a tetrazole ring serves this purpose. However, bioisosteric replacements such as 5-oxo-1,2,4-oxadiazole and 5-thioxo-1,2,4-oxadiazole rings have been shown to be effective and can serve as lipophilic bioisosteres for the tetrazole ring, sometimes leading to stronger inhibitory effects. consensus.app

Analytical Characterization of this compound and its Synthetic Precursors

The structural elucidation and quality control of this compound and its synthetic intermediates rely on various analytical techniques, with spectroscopic methods playing a pivotal role.

Application of Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, Raman)

Raman Spectroscopy: Raman spectroscopy is another valuable technique for the characterization of pharmaceutical compounds. It is particularly useful for analyzing the solid-state properties of drugs and can be used for both qualitative and quantitative analysis. ualberta.ca For sartan drugs like losartan, Raman spectroscopy has been employed for the qualitative analysis of different pharmaceutical formulations. springerprofessional.de The spectra of these compounds show very similar Raman features, allowing for the identification of the active pharmaceutical ingredient. springerprofessional.de Subtle shifts in peak positions, such as a "blue shift," can sometimes suggest chemical changes like hydrolysis. springerprofessional.de While specific Raman spectra for this compound are not detailed in the provided results, the technique would be applicable for its characterization, providing information on its vibrational modes and confirming its molecular structure. The combination of FTIR and Raman spectroscopy provides complementary information for a comprehensive structural analysis. conicet.gov.ar

Preclinical Pharmacokinetics and Drug Disposition of Saprisartan Potassium

Absorption Characteristics in Animal Models

The absorption profile of a drug candidate in preclinical species provides initial insights into its potential for oral administration. Key parameters evaluated include the rate and extent of absorption into the systemic circulation.

Oral Bioavailability and Absorption Kinetics of Saprisartan (B1681446) Potassium

Saprisartan, also known by its developmental code GR 138950, was specifically designed to be a potent and long-lasting angiotensin II (AT1) receptor antagonist with high oral bioavailability. ncats.io While historical documentation notes this developmental goal, detailed quantitative data on its absolute oral bioavailability, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and other absorption kinetics parameters in specific animal models such as rats or dogs are not extensively detailed in publicly available scientific literature. drugbank.com The DrugBank database entry for saprisartan indicates that specific absorption data is not available. drugbank.com

Influence of Formulation Strategies on Absorption Profiles (e.g., Bioadhesive Formulations)

The formulation of a drug can significantly influence its absorption profile by altering its solubility, dissolution rate, and transit time in the gastrointestinal tract. Strategies such as the use of bioadhesive polymers aim to prolong the residence time of the dosage form at the site of absorption, potentially leading to enhanced bioavailability. However, a review of the scientific literature reveals a lack of specific preclinical studies investigating the impact of bioadhesive formulations or other advanced formulation strategies on the absorption characteristics of saprisartan potassium.

Tissue Distribution Studies in Preclinical Species

Tissue distribution studies are essential to understand how a drug distributes from the systemic circulation into various tissues and organs, including its target sites and potential sites of toxicity. For drugs acting on the renin-angiotensin system, distribution to tissues like the brain is of significant interest.

Distribution of this compound to the Central Nervous System

The ability of angiotensin II receptor blockers (ARBs) to cross the blood-brain barrier (BBB) and exert effects within the central nervous system (CNS) is a topic of considerable research interest. oup.comresearchgate.net Systemically administered ARBs may elicit central effects by acting on areas outside the BBB, by preserving BBB function, or by directly penetrating into the brain parenchyma to interact with neuronal and glial AT1 receptors. researchgate.net However, specific preclinical studies quantifying the brain tissue concentrations or the brain-to-plasma concentration ratio of this compound in animal models have not been identified in the available literature. Therefore, direct experimental data on the extent of this compound's distribution to the CNS remains uncharacterized.

Investigations of Nose-to-Brain Transport Pathways in Animal Models

Intranasal administration is explored as a non-invasive method to deliver therapeutics directly to the brain, bypassing the blood-brain barrier via the olfactory and trigeminal neural pathways. nih.gov This route has been investigated for various CNS-active compounds. nih.gov A thorough search of preclinical research indicates that studies specifically investigating the potential for nose-to-brain transport of this compound following intranasal administration in animal models have not been published.

Metabolic Fate and Metabolite Identification of this compound in Preclinical Species

Understanding the metabolic fate of a drug is crucial for characterizing its clearance mechanisms and identifying pharmacologically active or potentially toxic metabolites. nih.gov These investigations are typically conducted in vitro using liver microsomes or hepatocytes and in vivo by analyzing biological matrices from preclinical species. nuvisan.com

Despite the importance of this data, information on the metabolic pathways of this compound is limited. The DrugBank database explicitly states that metabolism data for saprisartan is not available. drugbank.com Consequently, there are no detailed reports in the scientific literature identifying the specific metabolites of this compound formed in preclinical species such as rats or dogs, nor are its primary biotransformation pathways (e.g., oxidation, glucuronidation) described.

Excretion Pathways and Clearance Mechanisms of this compound in Preclinical Models

For other angiotensin II receptor antagonists, significant inter-species differences in excretion have been observed. For instance, some members of this class are primarily cleared through the kidneys, while others undergo substantial hepatic metabolism and biliary excretion. Without specific preclinical data for saprisartan, it is not possible to detail its primary routes of elimination, the extent of its metabolism, or the nature of any metabolites formed in animal models such as rats, dogs, or monkeys.

Information regarding the clearance mechanisms, such as the specific transporters involved in renal secretion or biliary efflux, is also unavailable. Understanding these mechanisms is crucial for predicting potential pharmacokinetic variability and interactions with co-administered drugs that might share the same elimination pathways.

Table 1: Summary of Available Information on this compound Excretion and Clearance in Preclinical Models

| Parameter | Finding | Source |

| Route of Elimination | Not Available | drugbank.com |

| Clearance | Not Available | drugbank.com |

| Metabolism | Not Available | drugbank.com |

| Half-life | Not Available | drugbank.com |

This table reflects the current lack of publicly available data.

Pharmacokinetic Modeling and Simulation for Preclinical Data Analysis

Pharmacokinetic (PK) modeling and simulation are powerful tools used in preclinical drug development to analyze and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. These models can help in understanding the dose-exposure relationship, predicting human pharmacokinetics from animal data, and designing clinical studies.

However, no published studies have been identified that describe the application of pharmacokinetic modeling and simulation to the preclinical data of this compound. The development of such models is contingent on the availability of robust in vivo pharmacokinetic data from preclinical species, which, as noted, is not present in the public domain.

For other drugs in the angiotensin II receptor antagonist class, various modeling approaches, including compartmental and physiologically based pharmacokinetic (PBPK) models, have been utilized to characterize their disposition. These models have been instrumental in understanding the impact of genetic polymorphisms on metabolism and the role of transporters in drug clearance. The absence of similar analyses for this compound limits a comprehensive understanding of its preclinical pharmacokinetic characteristics.

Computational and in Silico Studies of Saprisartan Potassium

Molecular Docking Simulations of Saprisartan (B1681446) with Angiotensin Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Saprisartan potassium, docking simulations would be employed to predict its binding mode within the active site of the angiotensin II type 1 (AT1) receptor.

Prediction of Binding Poses and Interaction Energies

Docking algorithms would explore a vast conformational space to identify the most energetically favorable binding pose of Saprisartan within the AT1 receptor's binding pocket. This process involves calculating the binding energy for numerous potential orientations. The pose with the lowest binding energy is generally considered the most probable. For Saprisartan, this would involve the flexible rotation of its chemical bonds to fit optimally within the receptor.

Table 1: Hypothetical Interaction Energies for Saprisartan Docking Poses

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -10.5 | Arg167, Lys199, Tyr35 |

| 2 | -9.8 | Val108, Ser109, Phe259 |

| 3 | -9.2 | Trp84, His256, Ile288 |

This table is illustrative and does not represent actual experimental data.

Elucidation of Key Intermolecular Interactions, including the Role of the Tetrazole Moiety

A critical aspect of analyzing docking results is the identification of key intermolecular interactions that stabilize the ligand-receptor complex. For other ARBs, the tetrazole moiety is known to play a crucial role in binding to the AT1 receptor. It is hypothesized that the tetrazole group of a sartan analogue engages in ionic and hydrogen bonding interactions with key residues in the receptor pocket, such as Lys199 and His256. These interactions are fundamental for the antagonist activity of this class of drugs. Similar interactions would be investigated for Saprisartan to understand its specific binding mechanism.

Molecular Dynamics (MD) Simulations of Saprisartan-Receptor Complexes

Molecular dynamics simulations provide a deeper understanding of the dynamic nature of the interaction between a ligand and its receptor over time. An MD simulation of the Saprisartan-AT1 receptor complex would offer insights into the stability of the binding and any conformational changes that occur upon binding.

Analysis of Dynamic Binding Events and Conformational Changes

MD simulations would track the movements of both Saprisartan and the amino acid residues of the AT1 receptor. This analysis could reveal subtle but significant conformational changes in the receptor upon ligand binding, which are crucial for its inactivation. The simulation would illustrate how the receptor adapts to the presence of Saprisartan and how the ligand itself may adjust its conformation to maintain optimal binding.

Assessment of Ligand-Receptor Complex Stability

The stability of the Saprisartan-AT1 receptor complex would be assessed by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex would exhibit minimal fluctuations in RMSD, indicating that the ligand remains securely bound in its initial predicted pose.

Table 2: Hypothetical RMSD Values from a Molecular Dynamics Simulation of Saprisartan-AT1 Receptor Complex

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 1.0 |

| 30 | 1.4 | 0.9 |

| 40 | 1.6 | 1.1 |

| 50 | 1.5 | 1.0 |

This table is illustrative and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Saprisartan Analogues

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study on Saprisartan analogues would aim to identify the key molecular features that contribute to their potency as AT1 receptor antagonists.

To conduct such a study, a dataset of Saprisartan analogues with their corresponding biological activities (e.g., IC50 values) would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each analogue. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent antihypertensive agents.

Advanced Computational Methods for Drug Discovery and Optimization

The quest for novel and improved angiotensin receptor antagonists is an ongoing endeavor in medicinal chemistry. Advanced computational methods have emerged as indispensable tools in this process, enabling the rapid screening of vast chemical libraries and the precise calculation of binding thermodynamics, thereby streamlining the identification and optimization of lead compounds.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly valuable in the early stages of drug discovery for identifying novel scaffolds for angiotensin receptor antagonists. The process often begins with the three-dimensional structure of the target protein, in this case, the AT1 receptor, which is a G protein-coupled receptor (GPCR). Given the challenges in crystallizing membrane proteins, homology models of the AT1 receptor are frequently constructed using the crystal structures of related GPCRs as templates.

The screening process involves docking candidate molecules from large chemical databases into the binding site of the AT1 receptor model. Docking algorithms predict the preferred orientation and conformation of a ligand when it is bound to the receptor, and a scoring function is used to estimate the binding affinity. biointerfaceresearch.com This allows for the prioritization of compounds for experimental testing. For instance, studies have utilized molecular docking to screen for novel valsartan (B143634) analogs, demonstrating the utility of this approach in identifying promising new antihypertensive agents. biointerfaceresearch.com The insights gained from such screenings can guide the synthesis of new derivatives with improved potency and selectivity. This methodology is directly applicable to the discovery of novel antagonists like Saprisartan.

A critical aspect of successful virtual screening is the careful preparation of both the receptor and the ligand libraries. For the AT1 receptor, this includes refining the homology model and defining the binding pocket. For the compound libraries, it involves generating realistic three-dimensional conformations and assigning appropriate chemical properties. The ultimate goal is to enrich the selection of molecules that will be synthesized and tested, thereby increasing the efficiency of the drug discovery process.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Valsartan | -8.5 |

| Losartan (B1675146) | -9.1 |

| Irbesartan | -9.7 |

| Olmesartan | -9.0 |

| Candesartan | -9.5 |

| Telmisartan (B1682998) | -10.2 |

| Eprosartan | -8.8 |

| Azilsartan | -9.9 |

This table presents the computationally predicted binding affinities of several commercially available angiotensin receptor blockers to the AT1 receptor, as determined by molecular docking studies. biointerfaceresearch.com These values serve as a benchmark for the desired affinity of new drug candidates identified through virtual screening.

While virtual screening is excellent for identifying potential drug candidates, more rigorous computational methods are needed to accurately predict their binding affinities and understand the thermodynamics of their interaction with the target receptor. Free Energy Perturbation (FEP) and Umbrella Sampling (US) are two such powerful molecular simulation techniques.

Umbrella Sampling (US) is another simulation technique used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the dissociation pathway of a ligand from its binding site. acs.org By applying a biasing potential (the "umbrella"), the simulation can effectively sample high-energy regions of the conformational space that would otherwise be inaccessible. The resulting PMF profile provides a detailed picture of the energy landscape of the binding/unbinding process, including the identification of transition states and intermediate-bound states. This information is invaluable for understanding the kinetics and mechanism of ligand binding and can reveal key interactions that contribute to the stability of the drug-receptor complex. For a compound like Saprisartan, US could be employed to elucidate its dissociation pathway from the AT1 receptor, providing insights into its residence time and duration of action.

Both FEP and US are computationally intensive methods that require significant expertise to execute and interpret correctly. However, their ability to provide detailed, quantitative insights into the thermodynamics and kinetics of ligand-receptor interactions makes them invaluable tools in the modern drug discovery and optimization toolbox.

Lack of Publicly Available Data on Specific Analytical Methodologies for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of publicly available, detailed research on the specific analytical methodologies for the chemical compound This compound , as requested in the provided outline.

Saprisartan (also known as GR 138950) was developed as a potent, long-acting angiotensin II (AT1) receptor antagonist for potential use in treating hypertension and heart failure. drugbank.com However, its clinical development was discontinued. ncats.io This discontinuation of research and development likely accounts for the absence of published, in-depth studies on the full range of analytical techniques typically seen for commercially marketed pharmaceutical compounds.

While general analytical methods for the "sartan" class of drugs are widely documented, specific validated methods for this compound across various chromatographic and spectrophotometric techniques are not available in the public domain. researchgate.net Searches for dedicated studies on High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Supercritical Fluid Chromatography (SFC), UV-Visible Spectrophotometry, and Vibrational Spectroscopy (FTIR, Raman) for this compound did not yield the specific research findings necessary to construct the detailed article as per the user's instructions.

One study detailed an HPLC method for a different novel angiotensin-AT1 antagonist, but this methodology is not specific to Saprisartan. nih.gov The extensive body of research available for other sartans, such as Losartan potassium, covers these analytical techniques in depth but cannot be substituted due to the strict requirement to focus solely on this compound. oatext.comnih.govnih.govspringerprofessional.demdpi.com

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound due to the lack of available source material.

Analytical Methodologies for Saprisartan Potassium Research

Mass Spectrometry (MS)-Based Analytical Approaches

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the analysis of pharmaceutical compounds like sartans in various matrices. For the related compound Losartan (B1675146) potassium, LC-MS/MS methods have been developed for quantification in biological fluids, such as rat plasma. aragen.comresearchgate.net

A common approach involves using a tandem mass spectrometer, which provides high sensitivity and selectivity. aragen.com The analysis typically uses an electrospray ionization (ESI) source, which is effective for polar and medium-polarity compounds. In these studies, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. aragen.comresearchgate.net

For instance, in a method developed for the simultaneous quantification of Losartan potassium and Irbesartan in rat plasma, the following mass transition ion-pairs were monitored aragen.comresearchgate.net:

Losartan (LOS): m/z 423.4 → 207.2

Irbesartan (IRB): m/z 429.3 → 195.1

Ketoconazole (Internal Standard): m/z 531.2 → 82.0

The chromatographic separation is typically achieved using a reverse-phase column, such as a C18 or a polar-modified C18 column. aragen.comnih.gov Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., formic acid) is often employed to achieve efficient separation of the analyte from matrix components. aragen.comresearchgate.net High-resolution mass spectrometry (HRMS) has also been utilized to investigate known and unknown impurities and degradation products of Losartan potassium, demonstrating the technique's capability in ensuring drug quality and safety. nih.govnih.gov

Method Validation Parameters: Linearity, Accuracy, Precision, Selectivity, and Robustness

Analytical method validation is crucial to ensure that a method is suitable for its intended purpose. The validation process, guided by international standards such as the ICH guidelines, assesses several key parameters. amazonaws.com The data presented below is based on validation studies of analytical methods for Losartan potassium.

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For Losartan potassium, methods have shown excellent linearity over various concentration ranges. nih.govlatamjpharm.org

| Analyte | Concentration Range | Correlation Coefficient (r) | Source |

| Losartan Potassium | 0.04-100 µg/ml | >0.999 | nih.gov |

| Losartan Potassium | 15-45 µg/ml | >0.999 | latamjpharm.org |

| Losartan Potassium | 5.08-15.24 mg/ml | Not specified, but described as linear |

Accuracy: Accuracy is determined by calculating the percentage recovery of the analyte in a sample. It reflects the closeness of the measured value to the true value.

| Analyte | Spiked Levels | Recovery Range (%) | Source |

| Losartan Potassium | 75% to 125% of nominal concentration | 98.77% to 101.45% | latamjpharm.org |

| Losartan Potassium | 75% to 125% of nominal concentration | 98.9% to 101.5% | |

| Valsartan (B143634) (related sartan) | 50.0 – 5000.0 ng/ml | 93.53% to 107.13% (intra-day) | researchgate.net |

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

| Analyte | Precision Type | RSD (%) | Source |

| Losartan Potassium | Intra-day and Inter-day | ≤ 0.80% | latamjpharm.org |

| Valsartan (related sartan) | Intra-day | 3.46% to 8.33% | researchgate.net |

| Valsartan (related sartan) | Inter-day | 5.85% to 7.05% | researchgate.net |

Selectivity: Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo chromatograms. For Losartan potassium, methods have been shown to effectively separate the drug from its degradation products, making them suitable for stability studies. latamjpharm.org

Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as the flow rate, mobile phase composition, and pH might be varied. rasayanjournal.co.in A validated method for Losartan potassium was found to be robust, with the tailing factor for the analyte peak remaining less than 2.0 under varied conditions. rasayanjournal.co.in

Bioanalytical Method Development for Preclinical Samples

Bioanalytical methods are essential for quantifying drugs and their metabolites in biological matrices, which is a critical component of preclinical pharmacokinetic and toxicokinetic studies. onlinepharmacytech.inforesearchgate.net The development of these methods for preclinical samples, such as rat plasma, involves several key stages.

The first step is the development of a sample preparation technique to extract the analyte from the complex biological matrix. onlinepharmacytech.info For sartans like Losartan, protein precipitation is a common and rapid extraction method. aragen.comresearchgate.net This technique involves adding an organic solvent, like methanol (B129727) or acetonitrile, to the plasma sample to precipitate proteins, which are then removed by centrifugation. scielo.br The resulting supernatant, containing the drug, can be further processed or directly injected into the LC-MS/MS system. onlinepharmacytech.info

Chromatographic conditions must be optimized to achieve a short run time while ensuring adequate separation of the analyte from endogenous plasma components. researchgate.net This often involves testing different columns, mobile phase compositions, and gradient profiles. onlinepharmacytech.info For instance, a rapid LC-MS/MS method for Losartan in rat plasma achieved a run time of just 4 minutes. researchgate.net

The final stage is the validation of the bioanalytical method according to regulatory guidelines. This ensures the method is reliable for its intended use in preclinical studies. onlinepharmacytech.info The validation includes assessing parameters such as selectivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability). scielo.br For example, a method for Losartan and Irbesartan in rat plasma was validated over a linear range of 5.01–1000.8 ng/ml for both analytes. aragen.comresearchgate.net

Future Directions and Emerging Research Avenues for Angiotensin Receptor Antagonists

Investigation of AT1 and AT2 Receptor Crosstalk and Functional Interplay

The classical view of the RAAS centers on the detrimental effects of Angiotensin II mediated by the AT1 receptor. nih.gov However, the existence of the Angiotensin II type 2 (AT2) receptor introduces a layer of complexity and a potential counter-regulatory mechanism. nih.gov Most ARBs, including Saprisartan (B1681446), are highly selective for the AT1 receptor, exhibiting a 10,000–30,000 times greater affinity for AT1 over AT2 receptors. nih.gov This high selectivity is a cornerstone of future research.

By selectively blocking the AT1 receptor, ARBs can lead to an increase in circulating levels of Angiotensin II due to the disruption of negative feedback loops. nih.gov This elevated Angiotensin II is then available to stimulate the unopposed AT2 receptors. Research suggests that AT2 receptor activation often mediates effects that oppose those of the AT1 receptor, such as vasodilation, anti-proliferation, and apoptosis. nih.govresearchgate.net This functional antagonism between the two receptor subtypes is a critical area of investigation.

Table 1: Opposing Functions of AT1 and AT2 Receptors

| Feature | AT1 Receptor-Mediated Effects | AT2 Receptor-Mediated Effects |

|---|---|---|

| Vascular Tone | Vasoconstriction | Vasodilation nih.gov |

| Cellular Growth | Proliferation, Hypertrophy | Anti-proliferation, Apoptosis nih.gov |

| Inflammation | Pro-inflammatory | Potentially Anti-inflammatory |

| Sodium Balance | Sodium and water retention | Natriuresis researchgate.net |

| Signaling Pathway | Gq/11 protein activation | G protein-independent pathways, Phosphatase activation nih.gov |

Exploration of Saprisartan Potassium's Interactions with Other Ion Channels and G-Protein Coupled Receptors

While the primary mechanism of action for this compound is the blockade of the AT1 receptor—a classic G-protein coupled receptor (GPCR)—emerging research suggests that some ARBs may have "off-target" effects on other cellular signaling components. drugbank.comnih.gov The AT1 receptor primarily couples to Gq proteins, which activate phospholipase C and increase intracellular calcium concentrations, leading to cellular responses. drugbank.combohrium.com

Recent studies have indicated that certain ARBs can interact with various transmembrane ion channels, potentially modulating their function independently of AT1 receptor blockade. nih.gov For example, the ARB telmisartan (B1682998) has been shown to affect sodium (INa) and potassium (IK) currents in cardiac cells. nih.gov Such interactions could have significant implications for cardiac electrophysiology and arrhythmogenesis. Future research avenues for this compound should include systematic screening for potential interactions with a range of ion channels, particularly those critical for cardiovascular function, such as:

Voltage-gated potassium (Kv) channels

Voltage-gated sodium (Nav) channels

Calcium (Ca2+) channels

Investigating these potential off-target effects is crucial for a complete understanding of the compound's pharmacological profile. Furthermore, the interplay between GPCRs is a complex field. nih.govmdpi.com The signaling pathways initiated by AT1 receptor activation can be modulated by other GPCRs and their downstream effectors, such as G-protein coupled receptor kinases (GRKs) and β-arrestins. nih.gov Research could explore whether this compound influences the signaling of other cardiovascularly relevant GPCRs, which could unveil novel mechanisms and therapeutic applications.

Advanced Preclinical Models and Technologies in Cardiovascular Drug Research

The evaluation of cardiovascular drugs like this compound is continually being refined through the development of more sophisticated preclinical models that better mimic human physiology. nih.gov

Traditional two-dimensional (2D) cell cultures have limitations in predicting in vivo drug efficacy and toxicity. frontiersin.org The field is moving towards more complex, three-dimensional (3D) in vitro systems that better recapitulate the intricate environment of human cardiac tissue. nih.govmdpi.com These advanced models are essential for studying the effects of compounds like this compound in a more realistic context.

Key developments include:

Engineered Heart Tissues (EHTs): These are 3D constructs of cardiac cells (often derived from human induced pluripotent stem cells, or iPSCs) embedded in a biomaterial matrix. They can be used to study contractility, electrophysiology, and tissue remodeling in response to drug application. nih.gov

Organ-on-a-Chip Technology: Microfluidic devices that culture living cells in continuously perfused microchambers to simulate the activities and physiological responses of entire organs and organ systems. nih.gov

Co-culture Systems: Models that include multiple cardiac cell types (e.g., cardiomyocytes, fibroblasts, endothelial cells) to better simulate the cellular interactions that occur in the heart during disease and treatment. frontiersin.orgmdpi.com

These physiologically relevant systems provide powerful platforms for high-throughput screening and mechanistic studies of ARBs, bridging the gap between basic research and in vivo studies. cardiomedex.comvalohealth.com

In vivo imaging in animal models allows for the non-invasive, longitudinal assessment of a drug's effect on cardiovascular structure and function. ahajournals.orgnih.gov These technologies are critical for understanding the long-term impact of this compound on disease progression in models of hypertension, heart failure, and atherosclerosis. nih.govmdpi.comresearchgate.net

Table 2: In Vivo Imaging Modalities in Preclinical Cardiovascular Research

| Imaging Technique | Primary Application in Cardiovascular Research | Advantages |

|---|---|---|

| High-Frequency Ultrasound | Assessment of cardiac anatomy, global and local function (e.g., ejection fraction, strain), and blood flow. ahajournals.org | Real-time imaging, excellent temporal resolution, low cost. nih.gov |

| Magnetic Resonance Imaging (MRI) | Gold standard for quantifying ventricular volumes and function; can also assess tissue characteristics like fibrosis and edema. ahajournals.orgnih.govfrontiersin.org | High spatial resolution, excellent soft-tissue contrast, no ionizing radiation. frontiersin.org |

| Positron Emission Tomography (PET) | Evaluation of myocardial perfusion, metabolism, and specific molecular targets using radiotracers. nih.govmdpi.com | High sensitivity, allows for molecular and metabolic imaging. nih.gov |

| Micro-Computed Tomography (µCT) | High-resolution anatomical imaging, particularly for vascular structures and calcification. mdpi.com | Excellent spatial resolution for bone and calcified tissue. mdpi.com |

These advanced imaging techniques enable researchers to gather detailed data on how ARBs affect cardiac remodeling, vascular function, and other pathophysiological processes over time within a single living organism, reducing the number of animals needed and providing more robust data. ahajournals.orgfrontiersin.org

Computational Paradigms in Optimizing Angiotensin Receptor Antagonist Design

The development of ARBs is a prime example of rational drug design, where knowledge of the target receptor is used to create specific and potent inhibitors. wikipedia.orgnih.gov Computational modeling played a crucial role in the evolution of this drug class from early leads to highly effective molecules like losartan (B1675146) and its successors. wikipedia.orgnih.govacs.org

Computational approaches continue to be vital for optimizing new ARBs and understanding their mechanisms at a molecular level. Key methods include:

Molecular Docking: Simulating the binding of a ligand (like Saprisartan) to the 3D structure of its target receptor (AT1). This helps predict binding affinity and identify key interactions.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the conformational changes that occur when a drug binds to its receptor and how this leads to functional antagonism.

Quantitative Structure-Activity Relationship (QSAR): Statistical models that relate the chemical structure of a series of compounds to their biological activity. This helps in designing new molecules with improved potency and selectivity. nih.gov

These computational paradigms allow for the rapid in silico screening of virtual compound libraries and the refinement of lead compounds, accelerating the drug discovery process. nih.gov For this compound, these tools can be used to rationalize its high potency and explore potential modifications to further enhance its pharmacological properties.

The Role of this compound in Understanding Broader RAAS-Related Pathophysiologies

The Renin-Angiotensin-Aldosterone System is now understood to play a role in a wide range of pathophysiological processes beyond blood pressure regulation. nih.govyoutube.com The overactivation of the RAAS is implicated in inflammation, fibrosis, and tissue remodeling in various organs. nih.gov As a highly selective tool for blocking AT1 receptor signaling, this compound is valuable for investigating the role of this pathway in numerous diseases.

Emerging research areas where potent ARBs are being studied include:

Diabetic Neuropathy: Preclinical and clinical evidence suggests that inhibiting the angiotensin system with ACE inhibitors or ARBs may help prevent the development of diabetic peripheral neuropathy. nih.gov

Kidney Disease: The role of RAAS inhibitors in slowing the progression of chronic kidney disease is well-established, but ongoing research explores more nuanced mechanisms of renal protection. researchgate.netnih.govbohrium.com

Inflammation and Fibrosis: The RAAS contributes to inflammatory and fibrotic processes in the heart, blood vessels, and kidneys. nih.gov Studying the effects of Saprisartan can help elucidate the specific contribution of AT1 signaling to these processes.

By providing a specific and powerful means of inhibiting a key node in this system, this compound serves not only as a potential therapeutic agent but also as a critical research tool for unraveling the complex and multifaceted roles of the RAAS in health and disease. drugbank.comnih.gov

Q & A

Q. What is the established synthetic pathway for Saprisartan potassium, and what are the critical yield-limiting steps?

this compound is synthesized via a multi-step process involving boronation, Suzuki coupling, bromination, and hydrolysis. A key intermediate (8a) is formed through a Suzuki reaction between a benzofuran-derived boronic acid and methyl 2-bromobenzoate, yielding 30% product. Subsequent bromination and hydrolysis steps achieve higher yields (92% and 60%, respectively), but the Boc-protected amine conversion step has a low yield (18%), contributing to an overall 1% total yield .

Q. Methodological Approach :

- Optimize Suzuki coupling by testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction conditions (temperature, solvent polarity).

- Use high-throughput screening to identify optimal protecting groups for amine intermediates.

Q. Table 1: Key Synthesis Steps and Yields